ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate
Description
Ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. Its structure includes:
- A phenyl substituent at position 2, contributing to aromatic interactions.
- An ethyl propanoate ester at position 5, which modulates lipophilicity and bioavailability.
This compound is synthesized via condensation reactions involving ethyl cyanoacetate or malononitrile under reflux conditions in 1,4-dioxane or ionic liquid media . Such methods highlight its structural relationship to bioactive pyrazolo-pyridine derivatives, often explored for pharmaceutical applications due to their versatile reactivity and binding affinity.
Properties
IUPAC Name |
ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-14(22)10-9-13-11(2)19-17-15(16(13)23)18(24)21(20-17)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNNAGPSSMTNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Nucleophilic Attack and Cyclization
The synthesis mechanism involves:
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Nucleophilic attack : The amino group (-NH₂) or the sp² carbon of the pyrazole reacts with a carbonyl group of the electrophilic partner .
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Dehydration : Formation of a six-membered ring intermediate followed by dehydration to yield the pyrazolo[3,4-b]pyridine core .
Regioselectivity : Reactions often yield single regioisomers due to steric and electronic factors, as observed in the condensation of 5-aminopyrazoles with α-oxo ketene dithioacetals .
Substituent Effects on Reactivity
Substituents on the pyrazolo[3,4-b]pyridine ring influence reactivity and product stability:
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Phenyl substituents : Electron-withdrawing groups (e.g., 4-fluoro, 3,4-dichloro) enhance stability and reactivity during cyclization .
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Alkoxy groups : Methoxy groups at specific positions (e.g., pyridine ring) improve regioselectivity and yield in condensation reactions .
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Reduction of thioethers : Replacement of thioether groups with hydrogen via Raney Ni increases product purity .
Analytical and Structural Characterization
Spectroscopic Methods :
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NMR (¹H, ¹³C, DEPT-135, 2D NMR) : Used to confirm regiochemistry and assign protons .
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Single-crystal X-ray diffraction : Confirms unambiguous structures for key compounds .
Biological Activity Correlation
While the focus is on chemical reactions, substituent effects observed during synthesis correlate with biological activity:
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Antidiabetic activity : Pyrazolo[3,4-b]pyridine derivatives with phenoxy substituents enhance insulin sensitivity .
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Antituberculosis activity : Substituents like nitrothiophene and electron-withdrawing groups improve potency .
Substituent Effects on Yield and Reactivity
| Substituent | Impact on Yield/Reactivity | Reference |
|---|---|---|
| 4-Phenoxy (para) | Increased insulin sensitivity | |
| 3,4-Dichlorophenoxy | Enhanced stability | |
| Methoxy (pyridine ring) | Improved regioselectivity |
Research Findings
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Regioselectivity : Condensation of 5-aminopyrazoles with α-oxo ketene dithioacetals produces single regioisomers due to electronic control .
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Scalability : Combinatorial synthesis of pyrazolo[3,4-b]pyridines (e.g., library of 22 compounds) is feasible under optimized conditions .
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Mechanistic Insights : Nucleophilic attack by the amino group vs. sp² carbon remains debated but critical for ring formation .
Scientific Research Applications
Chemical Synthesis
Ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate can be synthesized through multicomponent reactions involving pyrazolone derivatives. The synthesis typically involves the reaction of substituted salicylic aldehydes with 3-amino pyrazolones and acetylacetic ester under acidic conditions to yield polyheterocyclic compounds with promising biological activities .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest at specific phases .
Anti-inflammatory Effects
Studies have demonstrated that compounds containing the pyrazolo ring structure possess anti-inflammatory properties. This compound has been evaluated for its potential to reduce inflammatory markers in vitro and in vivo models .
Analgesic Activity
Similar to other pyrazolone derivatives, this compound may exhibit analgesic effects. Research suggests that it could modulate pain pathways through inhibition of cyclooxygenase enzymes or other mediators involved in pain signaling .
Pharmacological Studies
The pharmacological profile of this compound has been explored in several studies:
Mechanism of Action
The mechanism of action of ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include derivatives of pyrazolo[3,4-b]pyridine and pyrano-pyrazole systems. Key comparisons are summarized below:
Key Differences and Implications
Core Structure and Conjugation: The target compound’s fully conjugated pyrazolo-pyridine system enables extended π-electron delocalization, unlike the pyrano-pyrazole core of 11a or the tetrahydro-pyrazolo-pyridine in . This affects electronic properties and binding modes in biological systems. The ethyl propanoate group in the target compound improves membrane permeability compared to the polar cyano substituents in analogues .
Synthetic Conditions :
- The use of ionic liquids ([bmim][BF4]) in synthesizing tetrahydro-pyrazolo-pyridines offers greener chemistry advantages (e.g., recyclability) over traditional 1,4-dioxane-based methods .
Functional Groups and Reactivity: Diketone groups in the target compound increase electrophilicity, making it prone to nucleophilic attacks, whereas the amino-hydroxy groups in 11a favor hydrogen-bonding interactions . The cyano group in ’s analogue may participate in click chemistry or serve as a hydrogen-bond acceptor, contrasting with the ester’s role in hydrolysis or transesterification .
Biological Activity
Ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a novel compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with additional functional groups contributing to its biological activity. The presence of the ethyl ester and the dioxo moiety are significant for its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties through various mechanisms:
- Inhibition of Kinase Activity : Pyrazolo[3,4-b]pyridine compounds have been shown to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. For instance, a related compound demonstrated an IC50 value of 56 nM against TRKA and showed selective inhibition in cancer cell lines such as MCF-7 and Km-12 .
- Cytotoxicity Against Tumor Cell Lines : this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest significant activity against hematological tumors with selectivity indices indicating lower toxicity to normal cells .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been documented extensively. Studies show that these compounds exhibit varying degrees of activity against bacteria and fungi:
- Minimum Inhibitory Concentrations (MICs) : Several derivatives have shown MIC values ranging from low to moderate against tested microorganisms . The structure of this compound suggests similar potential due to its structural analogies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for various kinases involved in cellular signaling pathways that regulate proliferation and apoptosis.
- Induction of Apoptosis : Evidence suggests that pyrazolo[3,4-b]pyridine derivatives can induce programmed cell death in cancer cells through mitochondrial pathways .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-b]pyridine derivatives:
- In Vivo Studies : Animal models treated with related compounds demonstrated significant tumor regression rates compared to control groups . These studies underscore the potential therapeutic utility of the compound in oncology.
- Combination Therapies : Research indicates that combining pyrazolo[3,4-b]pyridine derivatives with standard chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, pyrazolo[3,4-b]pyridine derivatives are often synthesized via refluxing precursors (e.g., substituted pyrazoles and keto-esters) in solvents like toluene or ethanol with catalysts such as trifluoroacetic acid (TFA). Systematic optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) minimize trial runs while maximizing yield and purity .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR verify substituent positions and hydrogen/carbon environments, as demonstrated in pyrazolo[3,4-b]pyridine derivatives .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm for dioxo groups).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- HPLC or GC-MS : Assess purity and detect impurities. Cross-referencing spectral data with computational predictions reduces misassignments .
Q. How can solvent selection and reaction time influence the yield of this compound?
Methodological Answer: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization. Reaction time optimization via kinetic studies (e.g., sampling at intervals) ensures completion without side reactions. For example, shows reflux for 2–4 hours achieves >80% yield in similar syntheses .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and intermediates for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction energetics, while machine learning (ML) algorithms correlate experimental data with computational predictions. For instance, ICReDD’s integrated approach uses reaction path searches and feedback loops to refine synthetic routes . Advanced workflows may involve COMSOL Multiphysics for multi-physics simulations of heat/mass transfer during synthesis .
Q. What advanced statistical methods are recommended for analyzing variable impacts on synthesis outcomes?
Methodological Answer:
- Factorial Design : Identifies significant variables (e.g., temperature, catalyst ratio).
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets.
- Artificial Neural Networks (ANNs) : Predict nonlinear relationships between inputs (e.g., reagent concentrations) and outputs (yield/purity). highlights DoE’s role in minimizing experiments while capturing variable interactions .
Q. How can isotopic labeling or tracer studies elucidate the reaction mechanism?
Methodological Answer: Incorporating - or -labeled precursors tracks atom migration during cyclization. For example, -labeling in pyrazole derivatives clarifies nitrogen participation in ring formation. Mass spectrometry and NMR detect isotopic patterns, revealing intermediates and kinetic bottlenecks .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in spectral data (e.g., conflicting NMR assignments)?
Methodological Answer:
- Comparative Analysis : Cross-check with literature data for analogous compounds (e.g., pyrazolo[3,4-b]pyridines in ).
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals.
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using ACD/Labs or MNova software) .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Reproducibility Protocols : Standardize conditions (solvent purity, equipment calibration).
- Meta-Analysis : Systematically compare studies to identify confounding variables (e.g., moisture sensitivity, catalyst lot variability).
- Sensitivity Analysis : Quantify yield dependence on minor parameter changes (e.g., stirring rate, inert atmosphere quality) using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
